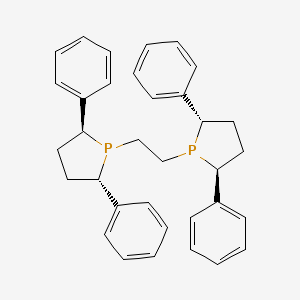

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHAZLMVLLIMHT-CUPIEXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](P([C@@H]1C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824395-67-7 | |

| Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane: A Technical Guide

An In-depth Monograph for Researchers, Scientists, and Professionals in Drug Development

Abstract

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, commonly known as (S,S)-Ph-BPE, is a C₂-symmetric bisphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its rigid phospholane backbone, substituted with phenyl groups, imparts unique steric and electronic properties, leading to high enantioselectivities in a variety of transition metal-catalyzed reactions, most notably in asymmetric hydrogenations. This technical guide provides a comprehensive overview of the synthesis of (S,S)-Ph-BPE, intended for researchers and professionals in chemistry and drug development. The guide delves into the strategic considerations behind the synthetic route, detailed experimental protocols for each key transformation, and the critical techniques for handling the air-sensitive nature of the final product. By elucidating the causal relationships between reaction conditions and outcomes, this document aims to serve as a practical and authoritative resource for the successful laboratory-scale synthesis of this pivotal chiral ligand.

Introduction: The Significance of (S,S)-Ph-BPE in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and safety of a chiral drug molecule are often dictated by its stereochemistry. Transition metal-catalyzed asymmetric synthesis has emerged as a powerful tool for accessing single enantiomers, with the design of chiral ligands being central to achieving high levels of stereocontrol.

(S,S)-Ph-BPE belongs to the esteemed family of phospholane-based ligands, which includes the well-known DuPhos and BPE ligands developed by Burk. These ligands are characterized by their C₂-symmetric nature, which reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivities. The 2,5-diphenyl substitution on the phospholane rings of Ph-BPE creates a unique chiral pocket around the metal center, influencing the binding of the prochiral substrate and directing the stereochemical course of the reaction.

Rhodium complexes of (S,S)-Ph-BPE have demonstrated exceptional performance in the asymmetric hydrogenation of various functionalized olefins, providing access to chiral building blocks for pharmaceuticals and other fine chemicals. The robustness and high catalytic activity of these systems make them attractive for industrial applications. This guide will provide a detailed roadmap for the synthesis of (S,S)-Ph-BPE, empowering researchers to access this valuable tool for their own synthetic endeavors.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of (S,S)-Ph-BPE presents a significant challenge due to the presence of two stereogenic phosphorus centers and the air-sensitivity of the final product. The chosen synthetic strategy is designed to address these challenges through a convergent approach that allows for the construction of the chiral phospholane rings prior to their coupling to the ethane backbone. This approach offers greater control over the stereochemistry and facilitates the purification of intermediates.

The retrosynthetic analysis of (S,S)-Ph-BPE reveals the key building blocks and transformations:

Caption: Retrosynthetic analysis of (S,S)-Ph-BPE.

The forward synthesis, therefore, commences with a readily available chiral starting material, (2S,5S)-2,5-hexanediol, which sets the stereochemistry of the phospholane rings. This diol is converted into a cyclic sulfate, a highly reactive electrophile that undergoes a double nucleophilic substitution with a phosphorus nucleophile. To manage the air-sensitivity of the phosphine, a borane-protected phosphorus reagent is employed. The resulting phospholane-borane adduct is a stable intermediate that can be purified by standard chromatographic techniques. The two phospholane rings are then coupled via an ethane bridge, and a final deprotection step yields the desired (S,S)-Ph-BPE.

Experimental Protocols

Caution: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be freshly distilled from appropriate drying agents prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.

Synthesis of (2S,5S)-2,5-Hexanediol Cyclic Sulfate

The first key intermediate is the cyclic sulfate of (2S,5S)-2,5-hexanediol. This is a two-step process starting from the commercially available chiral diol.

Step 1: Synthesis of (2S,5S)-2,5-Hexanediol Cyclic Sulfite

This step involves the reaction of the diol with thionyl chloride in the presence of a base to form the cyclic sulfite.

-

Procedure:

-

To a solution of (2S,5S)-2,5-hexanediol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a Schlenk flask is added triethylamine (2.2 eq) at 0 °C.

-

A solution of thionyl chloride (1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite, which is used in the next step without further purification.

-

Step 2: Oxidation of the Cyclic Sulfite to the Cyclic Sulfate

The cyclic sulfite is oxidized to the more reactive cyclic sulfate using a ruthenium-catalyzed oxidation.

-

Procedure:

-

The crude cyclic sulfite from the previous step is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water.

-

A catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is added, followed by sodium periodate (1.5 eq).

-

The mixture is stirred vigorously at room temperature for 2 hours.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the (2S,5S)-2,5-hexanediol cyclic sulfate as a white solid.

-

| Step | Reactants | Reagents | Typical Yield |

| 1 | (2S,5S)-2,5-Hexanediol | Thionyl chloride, Triethylamine | >95% (crude) |

| 2 | Cyclic Sulfite | RuCl₃·xH₂O, Sodium periodate | ~85-95% |

Table 1: Summary of the synthesis of (2S,5S)-2,5-hexanediol cyclic sulfate.

Synthesis of (S,S)-Ph-BPE Borane Adduct

This stage involves the formation of the phospholane rings by reacting the cyclic sulfate with a borane-protected phosphorus nucleophile, followed by coupling of the two phospholane units.

Step 3: Preparation of Lithium Phenylphosphide Borane Adduct

This nucleophile is prepared in situ from phenylphosphine and n-butyllithium, followed by protection with borane.

-

Procedure:

-

To a solution of phenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.0 eq) dropwise.

-

The resulting solution of lithium phenylphosphide is stirred at this temperature for 30 minutes.

-

A solution of borane dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C. This generates the lithium phenylphosphide borane adduct solution.

-

Step 4: Synthesis of (2S,5S)-2,5-Diphenylphospholane Borane Adduct

The in situ generated phosphide attacks the cyclic sulfate to form the phospholane ring.

-

Procedure:

-

A solution of (2S,5S)-2,5-hexanediol cyclic sulfate (from Step 2) in THF is added to the solution of lithium phenylphosphide borane adduct at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give the (2S,5S)-2,5-diphenylphospholane borane adduct.

-

Step 5: Coupling to form 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane Borane Adduct

The individual phospholane units are coupled using a suitable ethane dielectrophile.

-

Procedure:

-

To a solution of the (2S,5S)-2,5-diphenylphospholane borane adduct (2.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (2.1 eq) dropwise.

-

The solution is stirred for 30 minutes, and then 1,2-dibromoethane (1.0 eq) is added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated. The residue is purified by column chromatography to yield the bis(borane) adduct of (S,S)-Ph-BPE as a white solid.

-

Deprotection and Isolation of (S,S)-Ph-BPE

The final step is the removal of the borane protecting groups to liberate the free bisphosphine ligand. This step is critical, and subsequent handling must be performed under strictly anaerobic conditions.

Step 6: Deprotection of the Borane Adduct

Deprotection is typically achieved by reaction with a suitable amine, such as diethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Procedure:

-

The 1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane borane adduct is dissolved in degassed toluene in a Schlenk flask.

-

An excess of diethylamine (e.g., 10 eq) is added, and the mixture is heated to reflux for 4-6 hours under an inert atmosphere.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy (disappearance of the broad borane-complexed peak and appearance of a sharp peak for the free phosphine).

-

Upon completion, the solvent and excess diethylamine are removed under vacuum.

-

The residue is triturated with degassed hexane to precipitate the product.

-

The solid is collected by cannula filtration, washed with cold, degassed hexane, and dried under high vacuum to afford this compound as a white, air-sensitive solid.

-

| Step | Key Transformation | Rationale | Typical Yield |

| 3 & 4 | Phospholane ring formation | Stereospecific Sₙ2 reaction with inversion of configuration. Borane protection prevents phosphine oxidation. | ~60-70% (over 2 steps) |

| 5 | Ethane bridge formation | Coupling of two phospholane units. | ~70-80% |

| 6 | Deprotection | Removal of the borane protecting group to yield the free ligand. | >90% |

Table 2: Summary of the synthesis of (S,S)-Ph-BPE from the cyclic sulfate.

Causality and Experimental Insights

-

Choice of Chiral Precursor: The use of enantiomerically pure (2S,5S)-2,5-hexanediol is crucial as it dictates the absolute stereochemistry of the final ligand. The C₂-symmetry of the diol is directly transferred to the C₂-symmetric bisphospholane.

-

Cyclic Sulfate as Electrophile: The cyclic sulfate is a superior electrophile compared to the corresponding dihalide or ditosylate for the ring-forming reaction. Its strained ring structure facilitates a clean and efficient double Sₙ2 reaction with the phosphorus nucleophile.

-

Borane Protection: Tertiary phosphines are susceptible to oxidation. The use of a borane protecting group renders the phosphorus atom air-stable, allowing for standard workup and purification procedures like column chromatography. The choice of deprotection method is critical; amines are often used as they form stable amine-borane adducts that can be easily removed.

-

Handling of Air-Sensitive Compounds: The final product, (S,S)-Ph-BPE, is an air-sensitive solid. All manipulations, including filtration, washing, and drying, must be performed under a strictly inert atmosphere to prevent the formation of the corresponding phosphine oxide, which would be detrimental to its catalytic activity.

Visualization of the Synthetic Workflow

The Core Mechanism of (S,S)-Ph-BPE in Asymmetric Hydrogenation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the pursuit of highly efficient and enantioselective transformations is paramount for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Among the privileged chiral ligands developed, (S,S)-Ph-BPE, a C₂-symmetric bisphosphine ligand, has emerged as a powerful tool for achieving exceptional levels of stereocontrol in a variety of metal-catalyzed reactions.[1][2] This in-depth technical guide elucidates the core mechanism of (S,S)-Ph-BPE in rhodium-catalyzed asymmetric hydrogenation, a cornerstone reaction in modern organic synthesis. We will delve into the structural features of the ligand, the catalytic cycle, the origins of enantioselectivity, and provide practical insights and protocols for its application.

Introduction: The Significance of (S,S)-Ph-BPE

(S,S)-Ph-BPE, or (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, belongs to the family of DuPhos and BPE ligands, which are renowned for their efficacy in asymmetric hydrogenation.[3] The defining feature of these ligands is their rigid phospholane backbone, which imparts a well-defined and predictable chiral environment around the metal center.[1][2] The C₂-symmetry of (S,S)-Ph-BPE simplifies the stereochemical analysis of the catalytic cycle by reducing the number of possible diastereomeric intermediates and transition states. Its excellent catalytic performance has made it a popular choice in the synthesis of chiral amines, amino acids, and other valuable building blocks for active pharmaceutical ingredients.[1][2]

The Heart of the Matter: The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and other related substrates with diphosphine ligands like (S,S)-Ph-BPE is the "unsaturated pathway". While a "dihydride pathway" has also been considered, the unsaturated route is often favored for explaining the high enantioselectivities observed.

The Unsaturated Pathway

This pathway involves the coordination of the olefinic substrate to the solvated Rh(I) catalyst prior to the oxidative addition of hydrogen. The key steps are as follows:

-

Catalyst Precursor Activation: The process begins with a Rh(I) precursor, such as [Rh(COD)₂]BF₄, where COD is 1,5-cyclooctadiene. The COD ligands are displaced by the chiral diphosphine ligand, (S,S)-Ph-BPE, to form the active catalyst precursor. In a coordinating solvent (S), this exists as a solvated species, [Rh((S,S)-Ph-BPE)(S)₂]⁺.

-

Substrate Coordination: The prochiral olefin substrate (e.g., an enamide) coordinates to the rhodium center, displacing the solvent molecules to form a catalyst-substrate adduct, [Rh((S,S)-Ph-BPE)(substrate)]⁺. This coordination can occur in two diastereomeric forms, corresponding to the binding of the substrate's Re or Si face to the metal. The chiral ligand environment creates a thermodynamic preference for one diastereomer over the other.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the Rh(I) center of the catalyst-substrate adduct. This is often the rate-determining step and results in the formation of a Rh(III) dihydride species.

-

Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the β-carbon of the coordinated double bond, while the α-carbon forms a bond with the rhodium. This step forms a five-membered metallacycle intermediate and establishes the first of the two new stereocenters.

-

Reductive Elimination: The second hydride ligand is transferred to the α-carbon, leading to the reductive elimination of the hydrogenated product. This step regenerates the Rh(I) catalyst, which can then re-enter the catalytic cycle.

The Origin of Enantioselectivity: A Tale of Two Diastereomers

The high enantioselectivity of the Rh-(S,S)-Ph-BPE system is a consequence of the energetic differences between the two diastereomeric pathways, leading to the major and minor enantiomers of the product. While there is an initial thermodynamic preference for the formation of one catalyst-substrate adduct (the major diastereomer), the Curtin-Hammett principle is often invoked. This principle suggests that the ratio of products is determined by the difference in the free energies of the rate-determining transition states, not the relative populations of the ground-state intermediates.

It is frequently observed that the minor, less stable catalyst-substrate adduct is the one that proceeds through a lower energy transition state for the subsequent oxidative addition and migratory insertion steps. This higher reactivity of the minor diastereomer is the key to the high enantiomeric excess (ee) observed in the final product.

The rigid C₂-symmetric backbone of (S,S)-Ph-BPE creates a chiral pocket around the rhodium center. The phenyl groups on the phospholane rings create steric hindrance that dictates the preferred binding orientation of the prochiral substrate. For instance, in the hydrogenation of enamides, the amide group can interact with the rhodium center, and the substituents on the double bond will orient themselves to minimize steric clashes with the phenyl groups of the ligand. This precise spatial arrangement in the transition state of the rate-determining step is what ultimately controls the stereochemical outcome.

Data Presentation: Performance in Asymmetric Hydrogenation

The efficacy of (S,S)-Ph-BPE is best illustrated through its performance with benchmark substrates. The following table summarizes representative results for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a common substrate for evaluating chiral phosphine ligands.

| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) |

| 1 | (S,S)-Ph-BPE | [Rh(COD)₂]BF₄ | MeOH | 1.3 | >99 | >99 (R) |

| 2 | (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | MeOH | 1.3 | 100 | >99 (R) |

| 3 | (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 (R) |

| 4 | (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 100 | 99 (S) |

| 5 | (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 95 (R) |

Data compiled from various sources for comparative purposes. Conditions may vary slightly between experiments.[4]

Experimental Protocol: A General Procedure for Rh-(S,S)-Ph-BPE Catalyzed Asymmetric Hydrogenation

This protocol provides a general, self-validating methodology for the asymmetric hydrogenation of a benchmark enamide substrate, which can be adapted for other substrates.

Materials

-

[Rh(COD)₂]BF₄ (or other suitable Rh(I) precursor)

-

(S,S)-Ph-BPE

-

Methyl (Z)-α-acetamidocinnamate (or other prochiral substrate)

-

Anhydrous, degassed methanol (or other suitable solvent)

-

High-purity hydrogen gas

-

Schlenk flask or high-pressure reactor with a glass liner

-

Standard glassware for inert atmosphere techniques

Catalyst Preparation (in situ)

-

In a glovebox or under an inert atmosphere (e.g., argon), add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the (S,S)-Ph-BPE ligand (1.1 mol%) to a Schlenk flask or the glass liner of a high-pressure reactor.

-

Add a portion of the anhydrous, degassed solvent (e.g., methanol) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.

Hydrogenation Reaction

-

To the pre-formed catalyst solution, add the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 100 mol%).

-

Add the remaining solvent to achieve the desired concentration (typically 0.1-0.5 M).

-

Seal the Schlenk flask or the high-pressure reactor.

-

If using a Schlenk flask, purge the headspace with hydrogen gas (using a balloon) three times.

-

If using a high-pressure reactor, place the glass liner inside, seal the reactor, and purge with hydrogen gas three times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours). Reaction progress can be monitored by TLC, GC, or HPLC.

Work-up and Analysis

-

After the reaction is complete, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Conclusion: A Field-Proven and Versatile Ligand

The (S,S)-Ph-BPE ligand has proven to be a cornerstone in the field of asymmetric hydrogenation. Its rigid, C₂-symmetric structure provides a highly organized chiral environment that enables exceptional levels of enantioselectivity for a broad range of substrates. The mechanistic understanding, primarily through the unsaturated pathway, highlights the delicate interplay of steric and electronic factors that govern the stereochemical outcome. The high reactivity of the minor catalyst-substrate adduct is a key principle that underscores the efficiency of this catalytic system. For researchers and professionals in drug development, a thorough understanding of the mechanism and practical application of the Rh-(S,S)-Ph-BPE system is invaluable for the rational design and implementation of stereoselective synthetic routes to complex chiral molecules.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of (S,S)-Ph-BPE

Foreword: Unveiling the Spectroscopic Signature of a Privileged Chiral Ligand

(S,S)-Ph-BPE, formally known as (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, stands as a cornerstone in the field of asymmetric catalysis. Its rigid, C₂-symmetric phospholane rings create a well-defined chiral environment that has proven instrumental in a myriad of stereoselective transformations, most notably in asymmetric hydrogenation reactions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic data of this "privileged ligand" is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic processes are built.

This guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of the spectroscopic fingerprint of (S,S)-Ph-BPE. We will delve into the core analytical techniques, presenting not just the data but the scientific rationale behind the experimental choices. This document is designed to be a self-validating system, empowering you to confidently identify, qualify, and utilize this critical catalytic tool.

The Molecular Architecture of (S,S)-Ph-BPE: A Foundation in Chirality

Before dissecting its spectroscopic features, it is paramount to appreciate the molecular structure of (S,S)-Ph-BPE. The molecule consists of a C₂-symmetric backbone, with two chiral phospholane rings connected by an ethane bridge. The stereogenic centers at the 2 and 5 positions of each phospholane ring, both in the (S) configuration, dictate the unique three-dimensional space around the phosphorus atoms, which are the key coordination points for transition metals.

| Property | Value |

| Chemical Formula | C₃₄H₃₆P₂ |

| Molecular Weight | 506.60 g/mol |

| Appearance | White solid |

| Melting Point | 144 °C |

| Specific Rotation | +182.7° (c 1.0, CH₂Cl₂) |

Table 1: Physicochemical Properties of (S,S)-Ph-BPE.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral ligand like (S,S)-Ph-BPE, a combination of ¹H, ¹³C, and ³¹P NMR provides a detailed map of its atomic connectivity and chemical environment.

Experimental Protocol: NMR Analysis of an Air-Sensitive Chiral Phosphine

Given that phosphines are susceptible to oxidation, the preparation of the NMR sample under an inert atmosphere is critical for obtaining accurate and reproducible data.

Step-by-Step Methodology:

-

Glovebox Preparation: All glassware (NMR tube, vials, pipettes) should be oven-dried and cooled under a nitrogen or argon atmosphere inside a glovebox.

-

Solvent Degassing: The deuterated solvent of choice (typically CDCl₃ for good solubility) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

-

Sample Preparation: In the glovebox, accurately weigh a sample of (S,S)-Ph-BPE (typically 5-10 mg) and dissolve it in the deuterated solvent (approx. 0.6 mL).

-

Transfer to NMR Tube: Transfer the solution to the NMR tube and cap it securely. For added protection, the cap can be wrapped with Parafilm.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, a proton-decoupled experiment is standard.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The lone pair of electrons on the phosphorus atom is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide. This oxidation would not only alter the chemical shifts but also introduce impurities, complicating spectral interpretation.[1][2][3][4]

-

Degassed Solvent: Dissolved oxygen is paramagnetic and can lead to significant line broadening in NMR spectra, reducing resolution and potentially obscuring fine coupling details.[1][2][3][4]

-

Choice of Solvent (CDCl₃): Chloroform-d is a common choice due to its excellent solubilizing power for many organic compounds, including phosphine ligands, and its relatively simple solvent signal in ¹H NMR.

Diagram of NMR Sample Preparation Workflow

Caption: Inert atmosphere workflow for preparing NMR samples of air-sensitive phosphines.

Spectroscopic Data

The following tables summarize the expected chemical shifts for (S,S)-Ph-BPE.

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50-7.10 | m | 20H | Aromatic protons |

| 2.30-2.10 | m | 4H | -P-CH-CH₂ - |

| 2.05-1.85 | m | 4H | -CH₂-CH₂ -P- |

| 1.80-1.60 | m | 4H | -P-CH -CH₂- |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 140-125 | Aromatic carbons |

| 45-40 | -P-C H- |

| 35-30 | -P-CH-C H₂- |

| 30-25 | -C H₂-C H₂-P- |

³¹P NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity |

| ~ -12 | s |

Expertise & Experience: Interpreting the NMR Data

-

The aromatic region in the ¹H NMR spectrum is complex due to the overlapping signals of the multiple phenyl groups.

-

The aliphatic region shows distinct multiplets corresponding to the phospholane ring and ethane bridge protons. The complexity arises from both proton-proton and proton-phosphorus coupling.

-

The ³¹P NMR spectrum is the most diagnostic, exhibiting a single sharp singlet, confirming the C₂ symmetry of the molecule. Any significant presence of a signal around +30 to +40 ppm would indicate oxidation to the phosphine oxide.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides a vibrational fingerprint of the molecule, revealing the presence of specific functional groups and bonding arrangements.

Experimental Protocol: Handling Air-Sensitive Solids for IR Analysis

To prevent oxidation, the sample must be protected from the atmosphere during analysis.

Step-by-Step Methodology:

-

Glovebox Preparation: Grind a small amount of (S,S)-Ph-BPE with dry potassium bromide (KBr) using an agate mortar and pestle inside a glovebox.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Rapid Transfer and Analysis: Quickly transfer the pellet to the IR spectrometer and acquire the spectrum.

Causality Behind Experimental Choices:

-

KBr Pellet: KBr is transparent in the mid-IR region and provides a solid matrix to disperse the sample, minimizing scattering.

-

Inert Environment Grinding: Grinding increases the surface area of the sample, making it more susceptible to oxidation. Performing this step in a glovebox is crucial.[5]

Spectroscopic Data

The IR spectrum of (S,S)-Ph-BPE is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| ~1435 | Strong | P-Ph stretch |

| ~740 and ~700 | Strong | Aromatic C-H out-of-plane bend |

Expertise & Experience: Interpreting the IR Spectrum

The presence of strong absorptions in the aromatic region confirms the phenyl substituents. The P-Ph stretching vibration is a key indicator for the presence of the phosphine group. The absence of a strong band around 1150-1200 cm⁻¹, which is characteristic of a P=O stretch, is a good indicator of the sample's purity from its oxide.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for analyzing thermally labile and non-volatile compounds like (S,S)-Ph-BPE.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute solution of (S,S)-Ph-BPE in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Causality Behind Experimental Choices:

-

ESI: This soft ionization method minimizes fragmentation, ensuring the observation of the molecular ion peak, which is crucial for confirming the molecular weight.[6][7][8]

-

Positive Ion Mode: Phosphines can be readily protonated, making them suitable for detection in positive ion mode.

Spectroscopic Data

| m/z | Assignment |

| 507.23 | [M+H]⁺ |

| 529.21 | [M+Na]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The observation of the protonated molecular ion [M+H]⁺ at m/z 507.23 is the primary confirmation of the molecular weight of (S,S)-Ph-BPE. The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS. High-resolution mass spectrometry can be used to confirm the elemental composition.

Circular Dichroism (CD) Spectroscopy: Probing Chirality

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a direct probe of the molecule's chirality.

Experimental Protocol: Acquiring the CD Spectrum

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of (S,S)-Ph-BPE in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) of a known concentration. The concentration should be adjusted to give an absorbance of approximately 0.8 at the wavelength of maximum absorption.[8]

-

Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the sample.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum.

Causality Behind Experimental Choices:

-

UV-Transparent Solvent: The solvent must not absorb significantly in the wavelength range of interest to avoid interfering with the measurement.[7]

-

Optimal Concentration: A solution that is too concentrated will absorb too much light, leading to a poor signal-to-noise ratio. A solution that is too dilute will give a weak signal.[8]

Diagram of Chiral Recognition by CD Spectroscopy

Caption: Chiral molecules like (S,S)-Ph-BPE differentially absorb left and right circularly polarized light.

Spectroscopic Data

The CD spectrum of (S,S)-Ph-BPE will show characteristic Cotton effects. The enantiomer, (R,R)-Ph-BPE, will exhibit a mirror-image spectrum. The exact wavelengths and intensities of the peaks are dependent on the solvent and concentration.

Expertise & Experience: Interpreting the CD Spectrum

The CD spectrum is a definitive confirmation of the enantiomeric form of the ligand. It is a crucial quality control parameter to ensure that the correct enantiomer is being used in an asymmetric synthesis, as the use of the wrong enantiomer would lead to the formation of the opposite enantiomer of the desired product.

Conclusion: A Multi-faceted Spectroscopic Portrait

The spectroscopic characterization of (S,S)-Ph-BPE is a multi-faceted endeavor, with each technique providing a unique and complementary piece of the structural puzzle. From the detailed connectivity map provided by NMR to the vibrational fingerprint of IR, the molecular weight confirmation by mass spectrometry, and the definitive proof of chirality from CD spectroscopy, a complete and robust analytical profile can be established. This in-depth understanding is not merely an academic exercise but a critical component of ensuring the quality, efficacy, and reproducibility of asymmetric catalytic processes that rely on this exceptional chiral ligand.

References

- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. ccr.cancer.gov [ccr.cancer.gov]

An In-depth Technical Guide to the Characterization of (S,S)-Ph-BPE Rhodium Complexes

For researchers, scientists, and drug development professionals, the precise understanding and characterization of catalytic systems are paramount for the rational design and optimization of asymmetric transformations. Among the privileged scaffolds in asymmetric catalysis, chiral rhodium complexes bearing C2-symmetric bisphosphine ligands have demonstrated remarkable efficacy and selectivity. This guide provides a comprehensive technical overview of the characterization of rhodium complexes featuring (S,S)-Ph-BPE (1,2-Bis(2,5-diphenylphospholano)ethane), a ligand that has gained significant traction for its exceptional performance in a wide array of asymmetric syntheses.[1][2]

This document moves beyond a simple recitation of analytical techniques. It is structured to provide a deep, mechanistic understanding of why certain characterization methods are employed and how the resulting data informs our understanding of the catalyst's structure, stability, and function. We will explore the synthesis of the active catalyst, delve into a multi-technique approach for its characterization, and connect these physical properties to its catalytic performance.

The Genesis of the Active Catalyst: Synthesis and Handling

The journey to a well-defined catalytic system begins with the synthesis of the active rhodium complex. Typically, the precatalyst is prepared by reacting the (S,S)-Ph-BPE ligand with a suitable rhodium(I) precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) or [Rh(NBD)₂]BF₄ (NBD = norbornadiene). The choice of precursor can influence the initial purity and handling characteristics of the complex.

A common and reliable method involves the reaction of the Ph-BPE ligand with a rhodium-diolefin-1,3-diketonate compound, like Rh(COD)(acac), in the presence of a perfluorinated acid such as HBF₄.[3] This approach often yields a stable, crystalline product. The resulting cationic complex, often formulated as [Rh(COD)((S,S)-Ph-BPE)]BF₄, is a common precatalyst.[4][5] It is crucial to note that these diolefin-containing precatalysts can exhibit an induction period in hydrogenation reactions, as the diolefin must be hydrogenated off to generate the active catalytic species.[6]

Experimental Protocol: Synthesis of [Rh(COD)((S,S)-Ph-BPE)]BF₄

-

Materials: (S,S)-Ph-BPE, [Rh(COD)₂]BF₄, degassed anhydrous dichloromethane (DCM), degassed anhydrous diethyl ether.

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve (S,S)-Ph-BPE (1.0 equivalent) in degassed anhydrous DCM.

-

In a separate flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in degassed anhydrous DCM.

-

Slowly add the rhodium precursor solution to the ligand solution with stirring at room temperature.

-

Stir the resulting orange-red solution for 1-2 hours at room temperature.

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by the slow addition of degassed anhydrous diethyl ether.

-

Isolate the orange-red solid by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Validation: The identity and purity of the synthesized complex should be confirmed by ³¹P NMR and ¹H NMR spectroscopy.

Unveiling the Molecular Architecture: A Spectroscopic and Crystallographic Approach

A thorough characterization of the (S,S)-Ph-BPE rhodium complex is essential to establish its structure, purity, and stability. A combination of spectroscopic and crystallographic techniques provides a holistic view of the catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Catalyst in Solution

NMR spectroscopy is an indispensable tool for characterizing chiral catalysts in solution, providing insights into their structure, dynamics, and interactions with substrates.[7][8]

-

³¹P NMR Spectroscopy: This is often the first and most informative technique for assessing the formation and purity of the rhodium complex. The phosphorus atoms in the Ph-BPE ligand are directly coordinated to the rhodium center, making ³¹P NMR highly sensitive to the coordination environment.

-

Causality: The coordination of the phosphine to rhodium results in a significant downfield shift of the ³¹P resonance compared to the free ligand. Furthermore, the coupling between the phosphorus nuclei and the rhodium nucleus (¹⁰³Rh, I=1/2, 100% natural abundance) results in a characteristic doublet. The magnitude of the ¹J(Rh-P) coupling constant provides information about the s-character of the Rh-P bond and can be indicative of the coordination geometry.[9][10]

-

Data Interpretation: For a C₂-symmetric complex like [Rh(COD)((S,S)-Ph-BPE)]BF₄, a single doublet is expected in the ³¹P{¹H} NMR spectrum, confirming the equivalence of the two phosphorus atoms. The presence of a singlet corresponding to the free ligand would indicate incomplete reaction or decomposition.

-

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence of the Ph-BPE and COD ligands and to establish the overall structure of the complex. The signals for the protons and carbons of the ligands will be shifted upon coordination to the rhodium center. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of the resonances.[11]

Data Summary: Typical NMR Data for [Rh(COD)((S,S)-Ph-BPE)]BF₄

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P{¹H} | ~80-90 | d | ¹J(Rh-P) ≈ 150 | Coordinated P |

| ¹H | ~7.0-8.0 | m | - | Aromatic H (Ph-BPE) |

| ~4.5-5.0 | m | - | Olefinic H (COD) | |

| ~2.0-3.0 | m | - | Aliphatic H (COD & Ph-BPE) | |

| ¹³C{¹H} | ~125-135 | s | - | Aromatic C (Ph-BPE) |

| ~90-100 | s | - | Olefinic C (COD) | |

| ~25-35 | s | - | Aliphatic C (COD & Ph-BPE) |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and specific counterion.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of the complex, revealing precise bond lengths, bond angles, and the overall coordination geometry around the rhodium center.[12] This technique is invaluable for confirming the C₂-symmetry of the complex and understanding the steric environment created by the chiral ligand.[13]

-

Causality: The diffraction pattern of X-rays passing through a single crystal is directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, a three-dimensional model of the molecule can be constructed.

-

Data Interpretation: The crystal structure of [Rh(COD)((S,S)-Ph-BPE)]BF₄ would be expected to show a distorted square planar geometry around the Rh(I) center, with the two phosphorus atoms of the Ph-BPE ligand and the two double bonds of the COD ligand occupying the coordination sites. The bite angle of the bisphosphine ligand is a critical parameter that influences the catalytic activity and selectivity.

Chiroptical Spectroscopy: Probing Chirality

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral metal complexes.[14][15][16] It measures the differential absorption of left and right circularly polarized light, providing information about the electronic and geometric structure of the chiral molecule.[17]

-

Causality: The chiral arrangement of the ligands around the metal center induces electronic transitions that are CD-active. Both d-d transitions and charge-transfer bands can contribute to the CD spectrum.[14]

-

Data Interpretation: The CD spectrum of an (S,S)-Ph-BPE rhodium complex will be the mirror image of its (R,R)-enantiomer. This technique is particularly useful for confirming the enantiopurity of the complex and can also be used to study the interactions of the catalyst with chiral substrates.[18] Vibrational Circular Dichroism (VCD) can provide even more detailed stereochemical information.[15]

The Catalytic Cycle and the Origin of Enantioselectivity

A comprehensive characterization of a catalyst extends to understanding its behavior under reaction conditions. For (S,S)-Ph-BPE rhodium complexes in asymmetric hydrogenation, this involves elucidating the catalytic cycle and the factors that govern enantioselectivity.

The Dihydride Mechanism

Mechanistic studies, often employing in-situ NMR spectroscopy, have shown that the rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands can proceed through a dihydride mechanism.[19][20] This pathway involves the oxidative addition of hydrogen to the Rh(I) complex to form a Rh(III) dihydride species prior to substrate coordination.[21]

-

Key Steps:

-

Activation: The precatalyst [Rh(diolefin)(L₂)]⁺ reacts with H₂ to displace the diolefin and form a solvated active catalyst, [Rh(L₂)(solvent)₂]⁺.

-

Oxidative Addition: The active catalyst reacts with H₂ to form a Rh(III) dihydride complex.

-

Substrate Coordination: The prochiral olefin coordinates to the Rh(III) dihydride intermediate.

-

Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This is often the rate-determining and enantiodetermining step.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the hydrogenated product and regenerating the active Rh(I) catalyst.

-

The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the two enantiomers of the product.[22] The rigid, C₂-symmetric structure of the Ph-BPE ligand creates a well-defined chiral pocket that forces the substrate to coordinate in a specific orientation, favoring the formation of one enantiomer over the other.

Diagram: Catalytic Cycle of Asymmetric Hydrogenation

Caption: A simplified dihydride mechanism for rhodium-catalyzed asymmetric hydrogenation.

In-Situ Characterization: Observing the Catalyst at Work

While characterization of the isolated precatalyst is crucial, understanding its behavior under catalytic conditions provides deeper insights. In-situ and operando techniques allow for the observation of the catalyst as the reaction progresses.[23][24][25]

-

In-Situ NMR: By conducting the hydrogenation reaction directly in an NMR tube, it is possible to identify key intermediates in the catalytic cycle. This can help to validate the proposed mechanism and identify potential catalyst deactivation pathways.

-

In-Situ IR and Raman Spectroscopy: These techniques can be used to monitor the coordination of substrates and the formation of hydride species on the rhodium center.

Applications in Asymmetric Synthesis

The exceptional performance of (S,S)-Ph-BPE rhodium complexes has led to their widespread application in a variety of asymmetric transformations, most notably the hydrogenation of prochiral olefins.[1][2] These catalysts consistently provide high enantioselectivities for a broad range of substrates, including dehydroamino acids, enamides, and itaconic acid derivatives.[26][27]

Table: Performance of (S,S)-Ph-BPE Rhodium Catalysts in Asymmetric Hydrogenation

| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 0.1 - 1 | MeOH | 1 - 10 | >99 | [27] |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 0.1 - 1 | MeOH | 1 - 10 | >99 | [27] |

| Itaconic acid dimethyl ester | (S)-Methylsuccinic acid dimethyl ester | 0.5 - 1 | Toluene | 50 | 98 | [1] |

The success of these catalysts in synthesizing chiral building blocks has made them valuable tools in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.[28]

Conclusion

The comprehensive characterization of (S,S)-Ph-BPE rhodium complexes is a multi-faceted endeavor that combines synthetic chemistry with a suite of advanced analytical techniques. Through a logical and systematic application of NMR spectroscopy, X-ray crystallography, and chiroptical methods, a detailed picture of the catalyst's structure and stereochemistry can be established. This fundamental understanding, when coupled with mechanistic studies and in-situ characterization, provides the causal links between the catalyst's architecture and its exceptional performance in asymmetric catalysis. For the researcher in drug development and process chemistry, this in-depth knowledge is not merely academic; it is the foundation upon which robust, efficient, and highly selective synthetic methodologies are built.

References

- 1. Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. EP2303904B1 - Process for preparing cationic rhodium complexes - Google Patents [patents.google.com]

- 4. clearsynth.com [clearsynth.com]

- 5. WO2005032712A1 - Process for preparing cationic rhodium complexes - Google Patents [patents.google.com]

- 6. Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. researchgate.net [researchgate.net]

- 11. Supramolecular bidentate rhodium( i ) or iridium( i ) phosphine and oxazoline amino acid bioconjugates as selective catalysts for enantioselective rea ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02519A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. VCD Studies on Chiral Characters of Metal Complex Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 17. On the nature of optical activity in chiral transition metal complexes: [Pd(Me)2(BINAP)] - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. Implications of in situ catalyst phase transformations during CO2 hydrogenation - American Chemical Society [acs.digitellinc.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. application.wiley-vch.de [application.wiley-vch.de]

- 28. mdpi.com [mdpi.com]

A Foundational Shift in Asymmetric Catalysis: An In-depth Guide to the Early Studies of Phospholane-Based Chiral Ligands

Abstract

The development of phospholane-based chiral ligands in the early 1990s marked a pivotal moment in asymmetric catalysis. This guide provides a technical overview of the seminal studies that introduced the DuPhos and BPE families of ligands. We will explore the innovative synthetic strategies that enabled their creation, the structural features underpinning their remarkable enantioselectivity, and their initial, highly successful applications in asymmetric hydrogenation. This document is intended for researchers and professionals in chemistry and drug development, offering insights into the causal relationships behind the experimental design and the enduring legacy of these "privileged" ligands.

The Landscape Before Phospholanes: A Need for Innovation

The field of asymmetric catalysis, prior to the 1990s, was already populated with several classes of chiral phosphine ligands, such as DIOP, CHIRAPHOS, and the P-chirogenic ligand DIPAMP.[1][2] While groundbreaking, these early ligands often required high catalyst loadings or exhibited limited substrate scope and modest enantioselectivities. The industrial synthesis of L-DOPA, utilizing Knowles' DIPAMP-rhodium catalyst, was a landmark achievement but highlighted the need for more versatile and efficient catalytic systems.[1][2] The challenge lay in creating a ligand framework that was not only rigidly chiral but also electronically and sterically tunable to accommodate a wider range of substrates. This set the stage for a new ligand design philosophy, moving beyond simple backbone chirality to a more integrated, three-dimensional chiral environment around the metal center.

The Breakthrough: DuPhos and BPE Ligands

In 1991, a seminal paper by M.J. Burk and his team at DuPont introduced a new class of C2-symmetric bisphospholane ligands that would fundamentally alter the practice of asymmetric hydrogenation.[3] This family was primarily composed of two members: DuPhos , which features two 2,5-dialkyl-substituted phospholane rings connected by a 1,2-phenylene bridge, and BPE , a closely related analogue where the aromatic bridge is replaced by a more flexible 1,2-ethylene linker.[3]

The design of these ligands was revolutionary for several key reasons:

-

C2-Symmetry: This symmetrical nature reduces the number of possible diastereomeric intermediates in the catalytic cycle, simplifying the stereochemical pathways and often leading to higher enantioselectivity.

-

Electron-Rich Phosphorus Atoms: The alkyl substituents on the phospholane rings make the phosphorus atoms highly electron-donating, which enhances the catalytic activity of the resulting metal complexes.[3]

-

Fixed Conformation: The five-membered phospholane ring is conformationally restricted, creating a well-defined and rigid chiral pocket around the metal. This rigidity is crucial for effective stereochemical communication between the ligand and the substrate.

-

Modularity: The synthesis allows for straightforward variation of the alkyl groups (e.g., Methyl, Ethyl, Propyl) on the phospholane rings, providing a systematic way to tune the steric environment of the catalyst to optimize performance for a specific substrate.[4][5] This modularity was a significant advantage over previous, less adaptable ligand systems.

A Modular Synthetic Pathway

The genius of the DuPhos and BPE ligands lies equally in their performance and the elegance of their synthesis. The strategy allows for the construction of a variety of ligand analogues from readily available chiral precursors.

Experimental Protocol: General Synthesis of (R,R)-Alkyl-DuPhos

The following protocol outlines the key steps in the synthesis, starting from a chiral diol.

Step 1: Synthesis of the Chiral Cyclic Sulfate

-

To a cooled (0 °C) solution of (2R, 5R)-Hexanediol (1.0 eq.) in carbon tetrachloride (CCl₄, ~0.5 M), add triethylamine (Et₃N, 2.5 eq.) and stir.

-

Slowly add thionyl chloride (SOCl₂, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Filter the mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure to yield the crude cyclic sulfite.

-

Dissolve the crude sulfite in a mixture of acetonitrile (MeCN) and CCl₄ (~3:2 v/v).

-

Add sodium periodate (NaIO₄, 1.5 eq.) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.01 eq.).

-

Stir the biphasic mixture vigorously for 4-6 hours until the reaction is complete (monitored by TLC).

-

Add water and diethyl ether. Separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry over MgSO₄, and concentrate to yield the chiral cyclic sulfate.

Causality Insight: The two-step conversion via a cyclic sulfite followed by oxidation to the cyclic sulfate is a reliable method that proceeds with retention of stereochemistry. The cyclic sulfate is an excellent electrophile for the subsequent nucleophilic attack by the phosphide.

Step 2: Synthesis of the Final Ligand

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-bis(phosphino)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 2.0 eq.) dropwise to form the dilithio-diphosphide.

-

Stir the resulting orange-red solution at room temperature for 1 hour.

-

Cool the solution back to -78 °C and add a solution of the previously prepared chiral cyclic sulfate (2.05 eq.) in THF dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed methanol.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization from hot ethanol to afford the pure DuPhos ligand.

Synthetic Workflow Diagram

Caption: General synthetic route for DuPhos ligands.

Application in Asymmetric Hydrogenation: The Premier Testbed

The true potential of DuPhos and BPE ligands was immediately realized in the rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to produce chiral amino acid derivatives.[3] This transformation is of immense importance in the pharmaceutical industry.

The Catalytic Cycle and Mechanism of Enantioselection

The prevailing mechanism involves the formation of a rhodium catalyst complex, [(Ligand)Rh(Solvent)₂]⁺X⁻, where X is a non-coordinating anion like OTf⁻ or BF₄⁻.

-

Substrate Coordination: The prochiral enamide coordinates to the rhodium center in a bidentate fashion through the olefin and the amide carbonyl oxygen. The C2-symmetry of the ligand dictates that only two quadrants of the space around the metal are sterically accessible.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride complex.

-

Migratory Insertion: One of the hydride ligands is transferred to a carbon of the double bond. This step is typically rate-determining and stereodetermining. The rigid chiral pocket created by the phospholane ligand forces the substrate to adopt a specific conformation, leading the hydride to add to one face of the double bond preferentially.

-

Reductive Elimination: The second hydride adds to the resulting alkyl-rhodium intermediate, releasing the enantiomerically enriched product and regenerating the active catalyst.

Caption: Simplified catalytic cycle for Rh-DuPhos hydrogenation.

Performance Data: A New Standard of Excellence

The initial studies demonstrated exceptionally high enantioselectivities (>95% ee) for a range of N-acetyl and N-benzoyl enamide substrates, often with low catalyst loadings (S/C ratios up to 50,000).

| Ligand | Substrate (α-Acetamidoacrylate) | S/C Ratio | Pressure (H₂) | Enantiomeric Excess (% ee) | Reference |

| (R,R)-Me-DuPhos | Methyl Ester | 10,000:1 | 60 psi | >99 | [5] |

| (R,R)-Et-DuPhos | Methyl Ester | 10,000:1 | 60 psi | >99 | [5] |

| (R,R)-Me-BPE | Methyl Ester | 10,000:1 | 60 psi | 98.4 | |

| (R,R)-Et-DuPhos | N-acetyl α-arylenamide | 1,000:1 | 90 psi | 95-99 | [5] |

Expanding the Scope

While rhodium complexes were ideal for enamides, early work also showed that ruthenium complexes of DuPhos and BPE were highly effective for the hydrogenation of β-keto esters to chiral β-hydroxy esters, achieving enantioselectivities often exceeding 98% ee.[5] This demonstrated that the ligand framework was not limited to a single metal or substrate class. Furthermore, phospholane ligands were successfully applied in other transformations, including palladium-catalyzed copolymerizations and rhodium-catalyzed hydroacylations, showcasing their versatility.[5][6]

Conclusion: A Legacy of Rational Design

The early studies on phospholane-based ligands, particularly DuPhos and BPE, represent a paradigm shift in asymmetric catalysis. The success of these ligands was not accidental but a direct result of rational design principles: combining C2-symmetry, conformational rigidity, and electronic tunability into a single, modular framework. This work provided a clear blueprint for how to create a "privileged ligand"—one that is highly effective across a broad range of substrates and reaction types. The principles demonstrated by Burk and colleagues continue to influence the design of new chiral ligands today, and DuPhos and BPE remain benchmark ligands for performance in asymmetric hydrogenation and beyond.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DuPhos - Wikipedia [en.wikipedia.org]

- 4. Modular phospholane ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

(S,S)-Ph-BPE: A Comprehensive Technical Guide to its Physical Properties for Advanced Catalysis

Abstract

This technical guide provides an in-depth exploration of the core physical properties of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, commonly known as (S,S)-Ph-BPE. As a prominent member of the chiral bisphosphine ligand family, (S,S)-Ph-BPE has emerged as a powerful tool in asymmetric catalysis, driving advancements in the stereoselective synthesis of complex molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the ligand's structural, spectroscopic, and solution-based properties. By elucidating the causality behind experimental methodologies and presenting validated data, this guide aims to equip scientists with the foundational knowledge required for the effective application and manipulation of this air-sensitive yet highly efficacious ligand.

Introduction: The Rise of (S,S)-Ph-BPE in Asymmetric Synthesis

Chiral 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE) is a C₂-symmetric bisphosphine ligand that has garnered significant attention for its exceptional performance in asymmetric catalysis.[1] Its rigid phospholane backbone, substituted with phenyl groups, creates a well-defined and effective chiral environment around a metal center. This unique architecture is pivotal for achieving high levels of enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. The efficacy of a catalyst system often hinges on the subtle interplay of the ligand's steric and electronic properties. Therefore, a thorough understanding of the fundamental physical characteristics of (S,S)-Ph-BPE is paramount for optimizing reaction conditions, ensuring reproducibility, and ultimately, accelerating the discovery and development of chiral molecules.

This guide provides a consolidated overview of these properties, moving beyond simple data presentation to explain the significance of each parameter and the methodologies used for their determination.

Core Physicochemical Properties

A precise understanding of the fundamental physical constants of (S,S)-Ph-BPE is the bedrock of its reliable application in a laboratory setting. These properties dictate its handling, purification, and reactivity.

Identity and Structural Formula

The structural integrity of (S,S)-Ph-BPE is the source of its chiral inducing power. Its key identifiers are summarized below.

| Property | Value | Source(s) |

| Systematic Name | This compound | |

| Common Synonyms | (S,S)-Ph-BPE, (S,S)-BPE-Ph | |

| CAS Number | 824395-67-7 | [2] |

| Molecular Formula | C₃₄H₃₆P₂ | [2][3] |

| Molecular Weight | 506.60 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2][3][4] |

Logical Flow: From Structure to Properties

References

solubility of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

An In-Depth Technical Guide to the Solubility of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane ((S,S)-Ph-BPE)

Introduction

This compound, commonly known as (S,S)-Ph-BPE, is a C₂-symmetric chiral bisphosphine ligand that has garnered significant attention in the field of asymmetric catalysis.[1] Its rigid phospholane rings and the stereogenic centers on the phosphorus atoms create a well-defined chiral environment, leading to high enantioselectivities in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenations.[2][3] The successful application of (S,S)-Ph-BPE in pharmaceutical and fine chemical synthesis is critically dependent on its behavior in solution, where solubility is a primary determinant of catalyst activity, reaction kinetics, and reproducibility.

This technical guide provides a comprehensive overview of the known solubility characteristics of (S,S)-Ph-BPE. Recognizing the limited availability of quantitative data across a broad range of solvents, this document also furnishes a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this air-sensitive ligand in solvents relevant to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral phosphine ligands and seek to optimize their synthetic methodologies through a deep understanding of the physical properties of the catalytic system.

Physicochemical Properties of (S,S)-Ph-BPE

A foundational understanding of the intrinsic properties of (S,S)-Ph-BPE is essential before delving into its solubility. These characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | (S,S)-Ph-BPE | |

| CAS Number | 824395-67-7 | |

| Molecular Formula | C₃₄H₃₆P₂ | |

| Molecular Weight | 506.60 g/mol | |

| Appearance | White solid/powder | [4] |

| Melting Point | 143-147 °C | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

| Air Sensitivity | Air-sensitive | [2] |

Below is a two-dimensional representation of the molecular structure of (S,S)-Ph-BPE.

Caption: 2D Chemical Structure of (S,S)-Ph-BPE.

Quantitative Solubility Data

The solubility of (S,S)-Ph-BPE has been quantitatively determined in a limited number of solvents. The available data is summarized below.

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (49.35 mM) | Ultrasonic and warming, heated to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended. | [5] |

| Not Specified (likely Water) | 3.2 x 10⁻⁵ g/L | 25°C | [2][3] |

The Role of the Solvent in Homogeneous Catalysis: An Expert Perspective

The choice of solvent in a transition metal-catalyzed reaction is far from a passive parameter; it is an active component that can profoundly influence the catalytic cycle. For chiral phosphine ligands like (S,S)-Ph-BPE, the solvent's role is multifaceted, impacting not only the solubility of the ligand and its metal complexes but also the overall catalytic performance.

Causality in Solvent Selection:

-

Homogeneity and Reaction Rate: The primary requirement for effective catalysis is the complete dissolution of the ligand, metal precursor, and substrate to ensure a homogeneous reaction medium. Poor solubility can lead to concentration gradients, reduced effective catalyst concentration, and consequently, slower and often incomplete reactions.

-

Catalyst Stability: The solvent can influence the stability of the active catalytic species. Coordinating solvents may stabilize the catalyst but can also compete with the substrate for coordination sites on the metal center, potentially inhibiting the reaction.

-

Enantioselectivity: The solvent can impact the conformational equilibrium of the chiral ligand-metal complex. This, in turn, can alter the steric and electronic environment around the metal center, directly affecting the enantioselectivity of the reaction. Studies have shown that solvent polarity can play a significant role in determining the enantiomeric excess (ee) of the product in asymmetric hydrogenations.[6][7]

The interplay between these factors necessitates a careful consideration and experimental evaluation of different solvents to optimize a given catalytic transformation.

Caption: Logical relationships in solvent effects on catalysis.

Experimental Protocol for Solubility Determination of (S,S)-Ph-BPE

Given the air-sensitive nature of (S,S)-Ph-BPE, its solubility must be determined using rigorous air-free techniques to prevent oxidation, which would lead to inaccurate results.[8] The following protocol provides a reliable method for determining the saturation solubility of (S,S)-Ph-BPE in a given solvent at a specified temperature.

I. Safety and Handling Precautions:

-

(S,S)-Ph-BPE is an air-sensitive solid. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[8]

-

Consult the Safety Data Sheet (SDS) for (S,S)-Ph-BPE before handling.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

II. Required Equipment and Materials:

-

Nitrogen- or Argon-filled glovebox or a Schlenk line

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or heating block

-

Anhydrous, degassed solvents of interest (e.g., toluene, THF, DCM)

-

Gas-tight syringes and needles

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed collection vials

III. Step-by-Step Methodology:

-

Preparation of Materials:

-

Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere.

-

Degas all solvents by either three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[9]

-

Bring all materials, including the sealed container of (S,S)-Ph-BPE, into the glovebox.

-

-

Sample Preparation (Gravimetric Method):

-

In the glovebox, add an excess of solid (S,S)-Ph-BPE to a vial containing a magnetic stir bar. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Using a gas-tight syringe, add a precise volume (e.g., 2.0 mL) of the degassed solvent to the vial.

-

Seal the vial tightly with the screw cap.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the suspension vigorously for a predetermined period to ensure equilibrium is reached (a minimum of 24 hours is recommended). The presence of undissolved solid should be visible throughout this period.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the same temperature.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a gas-tight syringe fitted with a syringe filter. It is critical not to disturb the settled solid.

-

Dispense the filtered, saturated solution into a pre-weighed, labeled collection vial.

-

Seal the collection vial immediately.

-

-

Quantification:

-

Remove the sealed collection vial from the glovebox.

-

Carefully unseal the vial and remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

The solubility (in mg/mL) is calculated by subtracting the initial mass of the vial from the final mass and dividing by the volume of the collected supernatant.

-

-

Validation:

-

Repeat the experiment at least twice to ensure the reproducibility of the results.

-

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a cornerstone chiral ligand in modern asymmetric synthesis, and understanding its solubility is paramount for the rational design and optimization of catalytic processes. While quantitative solubility data is currently sparse, with reliable figures available for DMSO under specific conditions, this guide consolidates the existing knowledge and, more importantly, empowers researchers with a robust, self-validating protocol to determine solubility in any solvent of interest. By adhering to the detailed air-free techniques outlined, scientists can generate reliable data, leading to more reproducible and efficient synthetic outcomes, thereby accelerating research and development in both academic and industrial settings.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. This compound CAS#: 824395-67-7 [m.chemicalbook.com]

- 3. This compound | 824395-67-7 [chemicalbook.com]

- 4. strem.com [strem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Electronic Compass: A Technical Guide to Chiral Phosphine Ligands in Asymmetric Catalysis, Focusing on (S,S)-Ph-BPE

Abstract

Chiral phosphine ligands are the architects of stereoselectivity in a vast array of transition metal-catalyzed reactions, forming the bedrock of modern asymmetric synthesis. Their efficacy is a delicate interplay of steric and electronic properties, with the latter often serving as a subtle yet powerful lever to tune reactivity and enantioselectivity. This technical guide provides an in-depth exploration of the electronic properties of chiral phosphine ligands, with a focused analysis of the widely utilized C2-symmetric bisphosphine, (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, commonly known as (S,S)-Ph-BPE.[1][2] We will delve into the fundamental principles of phosphine electronics, robust methodologies for their characterization, the profound impact of these properties on catalytic performance, and the mechanistic underpinnings of their influence. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and rationally design more effective catalytic systems.

Introduction: The Electronic Dimension of Chiral Phosphine Ligands

In the realm of asymmetric catalysis, the chiral ligand is the maestro, orchestrating the precise spatial arrangement of reactants around a metal center to favor the formation of one enantiomer over the other.[3] While steric hindrance, the physical bulk of a ligand, has been a long-understood and extensively exploited design element, the electronic nature of the ligand—its ability to donate or withdraw electron density from the metal—plays an equally critical, albeit more nuanced, role.[4] These electronic effects modulate the reactivity of the metal center, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can ultimately dictate the enantiomeric excess (ee) of the product.[5][6]